An In-depth Technical Guide to the Physicochemical Properties of Boc-α-methyl-L-phenylalanine
An In-depth Technical Guide to the Physicochemical Properties of Boc-α-methyl-L-phenylalanine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-α-methyl-L-phenylalanine is a synthetically modified amino acid that has garnered significant interest in the fields of peptide science and medicinal chemistry. The strategic incorporation of an α-methyl group and a tert-butoxycarbonyl (Boc) protecting group confers unique stereochemical and physical properties. These modifications are instrumental in designing peptides with enhanced conformational stability, resistance to enzymatic degradation, and improved pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the core physicochemical properties of Boc-α-methyl-L-phenylalanine, offering both established data and field-proven experimental protocols for their validation. The synthesis, applications, and safety considerations of this important building block are also detailed, providing a holistic resource for professionals in drug discovery and development.
Core Physicochemical Properties: A Detailed Analysis
A fundamental understanding of the physicochemical characteristics of Boc-α-methyl-L-phenylalanine is paramount for its effective utilization in synthetic and pharmaceutical applications. These properties dictate its behavior in various chemical environments and are critical for process optimization, from reaction setup to final product formulation.
Molecular Identity and Structure
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Systematic Name: (S)-2-((tert-butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid
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Common Synonyms: Boc-α-Me-L-Phe-OH, Boc-(S-2-amino-2-methyl-3-phenylpropanoic acid[1]
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CAS Registry Number: 111771-58-5[1]
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Molecular Formula: C₁₅H₂₁NO₄[1]
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Molecular Weight: 279.33 g/mol [1]
The molecular architecture of Boc-α-methyl-L-phenylalanine is distinguished by the L-configuration at the α-carbon, which is further substituted with a methyl group. This α-methylation introduces significant steric hindrance, which conformationally restrains the peptide backbone when this amino acid is incorporated into a peptide chain. The N-terminus is protected by the bulky tert-butoxycarbonyl (Boc) group, which is crucial for its application in stepwise peptide synthesis.
Physical Characteristics
Under ambient laboratory conditions, Boc-α-methyl-L-phenylalanine presents as a white powder .[1]
Melting Point
While a definitive, experimentally determined melting point for Boc-α-methyl-L-phenylalanine is not consistently reported in publicly available literature, a reasonable estimation can be derived from structurally analogous compounds. For example, Boc-4-methyl-L-phenylalanine exhibits a melting range of 79-86 °C .[2] The melting point is a critical indicator of purity; a sharp and narrow melting range is characteristic of a pure crystalline solid, whereas impurities typically lead to a broadened and depressed melting range.
Solubility Profile
The solubility of Boc-α-methyl-L-phenylalanine in various solvents is a key consideration for its use in both solution-phase synthesis and purification protocols. Although quantitative data is sparse, a qualitative assessment can be made based on its molecular structure. The presence of the lipophilic Boc group and the aromatic phenyl ring suggests good solubility in a range of common organic solvents. Related compounds, such as Boc-L-phenylalanine, are known to be soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone.[3] It is therefore anticipated that Boc-α-methyl-L-phenylalanine would be readily soluble in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF), with limited solubility in water.
Optical Activity
As a chiral molecule, Boc-α-methyl-L-phenylalanine is optically active, meaning it rotates the plane of plane-polarized light. The specific rotation is a fundamental property used to confirm the enantiomeric purity of the compound.
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Specific Rotation ([α]D25): +18 ± 2º (c=1 in Ethanol)[1]
The positive sign of the specific rotation indicates that this L-enantiomer is dextrorotatory. This value is determined at 25°C using the D-line of a sodium lamp, with a sample concentration of 1 gram per 100 mL in ethanol.
Stability and Recommended Storage
The chemical stability of Boc-α-methyl-L-phenylalanine is largely governed by the integrity of the Boc protecting group. This group is notably susceptible to cleavage under acidic conditions.[4][5][6] Consequently, exposure to strong acids should be meticulously avoided during handling and in reaction design unless deprotection is intended. The compound demonstrates good stability in neutral and basic media at room temperature.[4] For optimal preservation of its chemical integrity, long-term storage at 0-8 °C in a securely sealed container is recommended.[1]
Summary of Physicochemical Data
For ease of reference, the key physicochemical properties of Boc-α-methyl-L-phenylalanine are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₁NO₄ | [1] |
| Molecular Weight | 279.33 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | Estimated: 79-86 °C | [2] |
| Solubility | Good solubility in many organic solvents (e.g., DCM, THF, DMF); limited solubility in water (qualitative). | Inferred from related compounds |
| Optical Rotation [α]D25 | +18 ± 2º (c=1 in EtOH) | [1] |
| Storage | 0-8 °C, tightly sealed container | [1] |
Methodologies for Experimental Verification
The accurate determination of physicochemical properties is essential for quality control and the consistent performance of Boc-α-methyl-L-phenylalanine in its applications. This section details robust protocols for these measurements.
Melting Point Determination: A Test of Purity
The melting point provides a quick and reliable indication of a compound's purity. The capillary method is a standard and widely accepted technique.
Experimental Protocol: Capillary Method
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Sample Preparation: A small quantity of thoroughly dried Boc-α-methyl-L-phenylalanine is finely ground to a powder.
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Loading: The powdered sample is packed into a glass capillary tube, sealed at one end, to a height of approximately 2-3 mm.
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Measurement: The loaded capillary is placed in a calibrated melting point apparatus. The temperature is increased rapidly to about 15 °C below the anticipated melting point, after which the heating rate is reduced to a slow 1-2 °C per minute.
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Data Recording: The temperature at which the first sign of melting is observed and the temperature at which the entire sample becomes a clear liquid are recorded. This temperature window constitutes the melting range.
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Validation: For robust data, the determination should be performed in at least two independent runs.
Scientific Rationale: A slow heating rate during the melting phase is crucial to maintain thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. The use of a finely powdered sample promotes uniform heat transfer.
Solubility Assessment: Guiding Solvent Selection
A quantitative understanding of solubility is vital for designing reaction conditions, purification strategies, and formulation development.
Experimental Protocol: Shake-Flask Method
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System Preparation: An excess amount of Boc-α-methyl-L-phenylalanine is added to a known volume of a selected solvent in a sealed container.
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Equilibration: The mixture is agitated in a constant temperature environment (e.g., a 25 °C water bath) for a duration sufficient to reach equilibrium (typically 24 to 48 hours).
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Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated supernatant.
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Analysis: A precise volume of the clear supernatant is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or by gravimetric analysis following solvent evaporation.
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Calculation: The solubility is expressed in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
Inherent Validation: The continued presence of undissolved solid after the equilibration period provides a visual confirmation that the solution is indeed saturated.
Optical Rotation: Confirming Enantiomeric Purity
Polarimetry is the standard technique for measuring the optical rotation of a chiral molecule, which serves as a critical quality control check for its enantiomeric integrity.
Experimental Protocol: Polarimetry
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Solution Preparation: A sample of Boc-α-methyl-L-phenylalanine is weighed with high accuracy and dissolved in a precise volume of a specified solvent (e.g., ethanol) to achieve a known concentration.
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Instrument Blank: The polarimeter is zeroed using the pure solvent.
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Measurement: The sample solution is transferred to the polarimeter cell, ensuring the absence of any air bubbles in the light path. The observed angle of rotation (α) is then measured.
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Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the Biot's law formula: [α]Tλ = α / (l × c) where 'T' is the temperature, 'λ' is the wavelength of light, 'α' is the observed rotation, 'l' is the path length in decimeters, and 'c' is the concentration in g/mL.
Expert Insight: The precision of the optical rotation measurement is highly dependent on the accuracy of the sample concentration and the cleanliness of the polarimeter cell.
Synthesis and Purification: A Practical Overview
The reliable synthesis of high-purity Boc-α-methyl-L-phenylalanine is crucial for its application in research and manufacturing. The most common synthetic approach involves the N-protection of the parent amino acid, α-methyl-L-phenylalanine.
Synthetic Workflow Diagram
